molecular formula C19H20O B6356452 (2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one CAS No. 864784-22-5

(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6356452
CAS No.: 864784-22-5
M. Wt: 264.4 g/mol
InChI Key: ZSPWSEAXGWIJAI-SDNWHVSQSA-N
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Description

(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethylbenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Chalcones, including this compound, have been studied for their potential biological activities. They exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Research is ongoing to explore their therapeutic potential in various diseases.

Industry

In the industrial sector, chalcones are used in the production of dyes, pigments, and polymers. Their ability to form stable complexes with metals makes them useful in material science applications.

Mechanism of Action

The mechanism of action of (2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1,3-Bis(4-methylphenyl)prop-2-en-1-one
  • (2E)-1,3-Bis(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one

Uniqueness

(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one is unique due to the presence of ethyl groups on the phenyl rings, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct physical, chemical, and biological properties.

Biological Activity

(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its α,β-unsaturated carbonyl structure, which plays a crucial role in its biological activity. The compound's structure can be represented as follows:

\text{C}_{17}\text{H}_{18}\text{O}\quad (Molecular\weight:258.32\g/mol)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Signaling Pathways Modulation : It modulates key signaling pathways that regulate cell survival and apoptosis.
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2 .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon cancer cells .
Cell LineConcentrationEffect
MDA-MB-23150 µMInhibition of proliferation
A549100 µMInduction of apoptosis
HeLa75 µMCell cycle arrest

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This property suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness varies depending on concentration and exposure time:

MicroorganismMinimum Inhibitory Concentration (MIC)Effect
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Case Studies

Several studies have explored the biological activities of chalcones similar to this compound. For instance:

  • Study on Anticancer Activity : A study demonstrated that chalcone derivatives could induce apoptosis in human leukemia cells by activating caspases .
  • Inflammation Model : Another study utilized a murine model to show that chalcone treatment reduced paw swelling and inflammatory markers significantly.

Properties

IUPAC Name

(E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-3-15-5-7-17(8-6-15)11-14-19(20)18-12-9-16(4-2)10-13-18/h5-14H,3-4H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPWSEAXGWIJAI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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